Amino-PEG10-alcohol
Overview
Description
Amino-PEG10-alcohol is a compound that consists of an amino group, a 10-unit polyethylene glycol (PEG) chain, and an alcohol group. This compound is highly water-soluble and is commonly used in bioconjugation and drug delivery applications due to its ability to react with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG10-alcohol typically involves the reaction of a PEG chain with an amino group and an alcohol group. The PEG chain provides solubility and steric hindrance, making it useful for modifying and functionalizing biomolecules. The synthetic route generally includes the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce a leaving group.
Introduction of Amino Group: The activated PEG chain is then reacted with an amine to introduce the amino group.
Introduction of Alcohol Group: Finally, the PEG chain with the amino group is reacted with an alcohol to introduce the alcohol group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The activated PEG is then passed through continuous flow reactors where it reacts with amines and alcohols.
Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Amino-PEG10-alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for substitution reactions .
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various conjugated products depending on the reacting functional group.
Scientific Research Applications
Amino-PEG10-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for bioconjugation and PEGylation of molecules to improve solubility and stability.
Biology: Employed in the modification of biomolecules for enhanced biological activity and reduced immunogenicity.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of various biotechnological and pharmaceutical products .
Mechanism of Action
The mechanism of action of Amino-PEG10-alcohol involves its ability to react with various functional groups, thereby modifying the properties of the target molecules. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, while the alcohol group can undergo further derivatization or replacement with other reactive functional groups. This allows for the creation of targeted drug delivery systems and the modification of biomolecules for various applications .
Comparison with Similar Compounds
Amino-PEG10-alcohol is unique due to its 10-unit PEG chain, which provides enhanced solubility and steric hindrance. Similar compounds include:
Amino-PEG5-alcohol: Contains a 5-unit PEG chain, offering less solubility and steric hindrance compared to this compound.
Amino-PEG20-alcohol: Contains a 20-unit PEG chain, providing greater solubility and steric hindrance but may be more challenging to synthesize and purify.
Amino-PEG10-acid: Contains an acid group instead of an alcohol group, offering different reactivity and applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOVKDXWDUGJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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